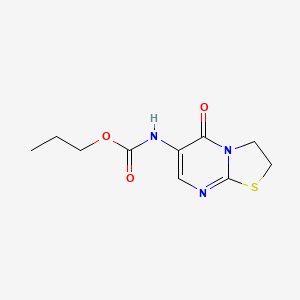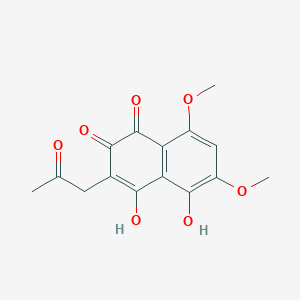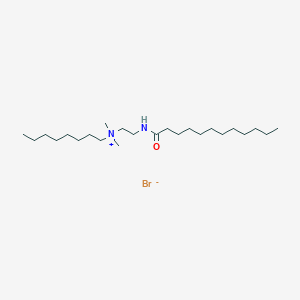
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is a cationic surfactant belonging to the class of quaternary ammonium compounds. These compounds are known for their surface-active properties, making them useful in various industrial and scientific applications. The compound has a molecular formula of C30H63BrN2O and a molecular weight of 547.753 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide typically involves the reaction of N,N-dimethyl octylamine with dodecanoyl chloride to form N-(2-(Dodecanoylamino)ethyl)dimethyloctylamine. This intermediate is then quaternized with methyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield N-(2-(Dodecanoylamino)ethyl)dimethylamine .
Applications De Recherche Scientifique
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and disinfectants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to increased permeability. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its effectiveness as a disinfectant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylditetradecylammonium bromide
- Dimethyldioctadecylammonium bromide
- Didecyldimethylammonium chloride
Uniqueness
N-(2-(Dodecanoylamino)ethyl)dimethyloctylammonium bromide is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head. This structure provides it with superior surface-active properties compared to other similar compounds, making it more effective in applications requiring strong surfactants .
Propriétés
Numéro CAS |
114622-56-9 |
|---|---|
Formule moléculaire |
C24H51BrN2O |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-(dodecanoylamino)ethyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C24H50N2O.BrH/c1-5-7-9-11-13-14-15-16-18-20-24(27)25-21-23-26(3,4)22-19-17-12-10-8-6-2;/h5-23H2,1-4H3;1H |
Clé InChI |
FNJYNBZZODCWLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC[N+](C)(C)CCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



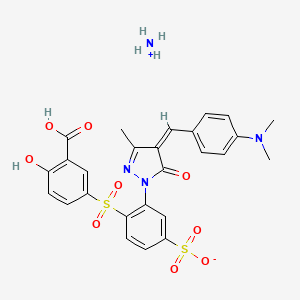

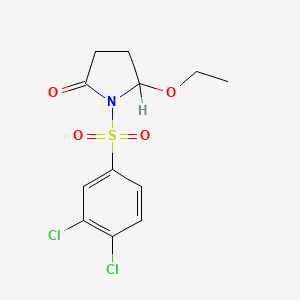
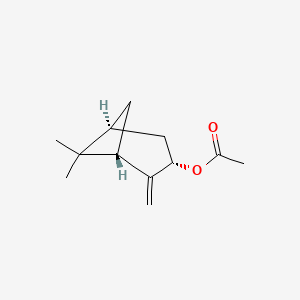


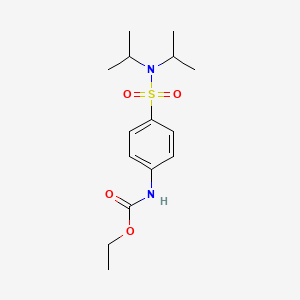

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
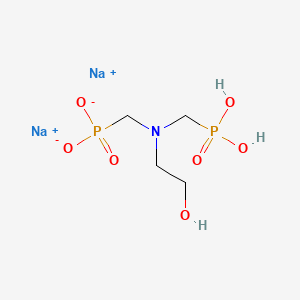
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
